N-[(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethyl](2-hydroxyphenyl)carboxamide
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Overview
Description
N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated benzo[d]azolin ring and a hydroxyphenyl carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene with azamethyl and 2-hydroxyphenyl carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in a polar solvent .
Industrial Production Methods
For large-scale industrial production, the process is optimized to enhance yield and purity. This often involves the use of automated systems to control reaction parameters such as temperature, pressure, and pH. The purification of the final product is achieved through techniques like crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid
Common Reagents and Conditions
The reactions are generally carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide include:
- Ethyl acetoacetate
- Fluorine compounds
- Dioxins and related compounds
Uniqueness
What sets N-(5-chloro-2-oxo-1-propylbenzo[d]azolin-3-ylidene)azamethylcarboxamide apart is its unique structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxy-1-propylindol-3-yl)imino-2-hydroxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-9-22-14-8-7-11(19)10-13(14)16(18(22)25)20-21-17(24)12-5-3-4-6-15(12)23/h3-8,10,23,25H,2,9H2,1H3 |
InChI Key |
WERDHHFOWLOASY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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